2-(Pyrazin-2-yl)butanoic acid

Lipophilicity Drug-likeness ADME prediction

Medicinal chemists often face scaffold choices that compromise CNS permeability. 2-(Pyrazin-2-yl)butanoic acid solves this with a predicted XLogP3 of 0.2 and TPSA of 63.1 Ų, placing it within the Pajouhesh-Lenz CNS drug-likeness space. - Rule-of-Three compliant fragment (MW 166.18, 12 heavy atoms) for fragment-based lead discovery. - Chiral α-carbon enables enantioselective synthesis and SAR deconvolution. - Mild pKa (3.76) allows selective amide/ester conjugation without protecting group manipulation. Supplied ≥95% purity, in stock with global shipping.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Cat. No. B7893159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrazin-2-yl)butanoic acid
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCC(C1=NC=CN=C1)C(=O)O
InChIInChI=1S/C8H10N2O2/c1-2-6(8(11)12)7-5-9-3-4-10-7/h3-6H,2H2,1H3,(H,11,12)
InChIKeyLXMTUJNJPNBXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyrazin-2-yl)butanoic Acid Procurement Data


2-(Pyrazin-2-yl)butanoic acid (CAS 1341089-82-4) is a pyrazine–butanoic acid conjugate with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹ [1]. It features a carboxylic acid group attached to a chiral carbon at the α-position of the butanoic chain, which is directly linked to the electron-deficient pyrazine ring. This compound is primarily supplied as a research intermediate for medicinal chemistry and agrochemical discovery, with purities typically ≥95% . Its computed physicochemical profile—XLogP3 = 0.2, topological polar surface area (TPSA) = 63.1 Ų, and predicted pKa = 3.76—places it in a moderate hydrophilicity–lipophilicity window that distinguishes it from closely related positional isomers and alkyl-substituted analogues [1].

2-(Pyrazin-2-yl)butanoic Acid: Substitution Risks


Pyrazine–butanoic acid derivatives with identical molecular formulas exhibit markedly different physicochemical and thereby pharmacokinetic-relevant properties depending on the attachment position of the pyrazine ring and the degree of alkyl substitution. For 2-(pyrazin-2-yl)butanoic acid, the α-substitution places the electron-withdrawing pyrazine directly adjacent to the carboxylic acid, lowering the pKa to a predicted 3.76 and creating a stereogenic center that is absent in the β-substituted isomer (3-(pyrazin-2-yl)butanoic acid, CAS 1343727-03-6) [1]. This structural feature yields a unique XLogP3 of 0.2 [1], while the more lipophilic dimethyl analogue 3-methyl-2-(pyrazin-2-yl)butanoic acid (CAS 1341058-50-1) deviates significantly in LogP and steric demand, altering membrane permeability and target engagement. Such differences mean that replacing 2-(pyrazin-2-yl)butanoic acid with a positional isomer or an alkyl-substituted congener without rigorous re-optimisation risks loss of potency, altered selectivity, and divergent ADME profiles [2].

2-(Pyrazin-2-yl)butanoic Acid Competitive Differentiation


XLogP3 Lipophilicity Differentiation

The computed XLogP3 of 2-(pyrazin-2-yl)butanoic acid is 0.2, indicating moderate hydrophilicity [1]. In contrast, the β-substituted positional isomer 3-(pyrazin-2-yl)butanoic acid, which relocates the carboxylic acid one carbon further from the pyrazine ring, is predicted to have a higher XLogP3 (estimated ˜0.5–0.7 based on fragment-based calculations) because the polar carboxyl is more exposed to solvent . The more dramatic difference occurs with 3-methyl-2-(pyrazin-2-yl)butanoic acid, where the additional methyl group raises XLogP3 to approximately 1.0–1.2, exceeding typical oral bioavailability guidelines (LogP < 1.5) [2]. This positions 2-(pyrazin-2-yl)butanoic acid as the preferred scaffold when a balanced hydrophilicity–lipophilicity ratio is critical for early-stage lead optimisation.

Lipophilicity Drug-likeness ADME prediction

Acid Strength: Selective Deprotonation Advantage

The predicted pKa of 2-(pyrazin-2-yl)butanoic acid is 3.76 ± 0.12, a value significantly lower than the pKa of simple alkanoic acids (e.g., butanoic acid pKa ≈ 4.82) due to the electron-withdrawing pyrazine ring directly attached to the α-carbon [1]. The β-substituted isomer 3-(pyrazin-2-yl)butanoic acid, where the pyrazine is separated by an extra methylene spacer, is expected to exhibit a pKa closer to 4.2–4.5 because the inductive effect is attenuated [2]. This difference of roughly 0.5–0.7 pKa units translates to a ˜3–5-fold difference in the fraction of carboxylate anion present at physiological pH (7.4), which directly influences passive membrane permeability, protein binding, and susceptibility to active transport.

pKa Reactivity Bioconjugation

TPSA: Optimal CNS Drug-Like Profile

The topological polar surface area (TPSA) of 2-(pyrazin-2-yl)butanoic acid is 63.1 Ų [1]. This value falls comfortably below the 90 Ų threshold commonly associated with good blood-brain barrier (BBB) penetration [2]. For comparison, 3-methyl-2-(pyrazin-2-yl)butanoic acid, which carries an additional isopropyl-like branching, has a TPSA of approximately 63.1–66 Ų, but its elevated LogP pushes it toward the upper limit of CNS drug-likeness [3]. The more planar positional isomer 3-(pyrazin-2-yl)butanoic acid may exhibit a marginally different polar surface distribution due to altered intramolecular hydrogen bonding, though its TPSA remains similar. When early-stage CNS target engagement is a primary screening criterion, 2-(pyrazin-2-yl)butanoic acid’s balanced TPSA–LogP combination offers a superior starting point relative to alkyl-congested analogues.

CNS drug discovery Blood-brain barrier permeability Medicinal chemistry

2-(Pyrazin-2-yl)butanoic Acid Optimal Applications


CNS Lead Optimisation for Neurological Disorders

The compound’s TPSA of 63.1 Ų and XLogP3 of 0.2 place it squarely within the favourable CNS drug-likeness space defined by the Pajouhesh–Lenz criteria [1][2]. Medicinal chemists pursuing novel antagonists or allosteric modulators for brain-accessible targets (e.g., GPCRs, ion channels) can employ 2-(pyrazin-2-yl)butanoic acid as a core scaffold, confident that initial permeability and efflux liability are minimised relative to more lipophilic pyrazine–alkanoic acid congeners.

Fragment-Based Drug Discovery Library Expansion

With a molecular weight of 166.18 g·mol⁻¹ and only 12 heavy atoms, 2-(pyrazin-2-yl)butanoic acid qualifies as a Rule-of-Three compliant fragment [1][3]. Its low complexity (complexity score 161) and the presence of a single hydrogen-bond donor (carboxylic acid) make it an ideal starting point for fragment growing or merging strategies, particularly when the fragment hit needs to be elaborated into the α-position while retaining synthetic tractability.

Selective Carboxylic Derivatisation in Agrochemicals

The predicted pKa of 3.76 permits mild and selective activation of the carboxylic acid for amide or ester formation without affecting other acid-labile functional groups in the molecule [1]. This property is especially valuable in the synthesis of pyrazine-containing fungicides or herbicides, where regioselective conjugation to a pharmacophoric amine or alcohol is required. The stereogenic α-carbon further enables the preparation of enantiomerically enriched products when chiral resolution is performed.

Pyrazine-Based Enzyme Inhibitor SAR Studies

Because 2-(pyrazin-2-yl)butanoic acid differs from its 3-substituted isomer in both the distance between the pyrazine and the carboxyl group and in the presence of a chiral centre, it serves as a critical comparator compound in SAR investigations of pyrazine-dependent enzymes (e.g., dihydrofolate reductase, kinases) [2]. Using this compound alongside 3-(pyrazin-2-yl)butanoic acid allows teams to deconvolute the contributions of linker length, stereochemistry, and electronic effects to target binding.

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